Nefopam-d3

Bioanalysis Method Validation Stable Isotope Labeling

Quantification errors in nefopam LC-MS/MS assays often stem from using non-deuterated or structurally unrelated internal standards. Nefopam-d3 solves this: - Three deuterium atoms at N-methyl position provide a distinct mass shift for isotope dilution mass spectrometry (IDMS). - Co-elutes perfectly with analyte, eliminating differential matrix effects vs imipramine or ethyl loflazepate. - Essential for clinical TDM, forensic toxicology, WADA-compliant anti-doping, and pharma QC. - Traceable to pharmacopeial standards.

Molecular Formula C17H19NO
Molecular Weight 256.36 g/mol
Cat. No. B12433405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNefopam-d3
Molecular FormulaC17H19NO
Molecular Weight256.36 g/mol
Structural Identifiers
SMILESCN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3
InChIInChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/i1D3
InChIKeyRGPDEAGGEXEMMM-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nefopam-d3 Stable Isotope Internal Standard


Nefopam-d3 is a deuterium-labeled analog of the non-opioid, centrally acting analgesic nefopam. It is a stable isotope-labeled internal standard (SIL-IS) specifically designed for the precise and accurate quantification of nefopam and its metabolites in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. This compound incorporates three deuterium atoms at the N-methyl position, providing a distinct mass shift relative to the unlabeled analyte without altering its fundamental physicochemical properties [1].

Nefopam-d3: Why Substitution Fails


Substituting Nefopam-d3 with unlabeled nefopam or structurally unrelated internal standards (e.g., imipramine, ethyl loflazepate) in LC-MS/MS workflows introduces significant analytical error and compromises method reliability . Unlike its deuterated counterpart, unlabeled nefopam cannot be distinguished from endogenous analyte, rendering isotope dilution mass spectrometry (IDMS) impossible. Non-analogous standards fail to co-elute with the analyte, leading to differential matrix effects that can result in substantial inaccuracies in quantification, particularly in complex biological samples . The following evidence quantifies the specific performance advantages of Nefopam-d3 over these alternatives.

Nefopam-d3 Analytical Performance Evidence


Isotopic Purity & Chemical Identity

Nefopam-d3 is supplied with a certified purity of ≥98.0%, ensuring minimal interference from unlabeled nefopam or other impurities that could bias quantitative results [1]. This high isotopic purity is critical for accurate isotope dilution calculations, as any contribution from unlabeled nefopam to the internal standard channel would directly impact the measured analyte/internal standard peak area ratio, leading to systematic error. In contrast, alternative internal standards like imipramine or ethyl loflazepate, used in earlier nefopam HPLC methods, lack the requisite structural similarity and co-elution properties, resulting in matrix effect compensation failures [2].

Bioanalysis Method Validation Stable Isotope Labeling

Deuterium-Induced Mass Discrimination

The incorporation of three deuterium atoms in Nefopam-d3 results in a molecular mass increase of approximately 3.02 Da compared to unlabeled nefopam [1]. This mass shift is sufficient to provide a distinct, interference-free signal in the mass spectrometer when monitoring the specific multiple reaction monitoring (MRM) transitions for the analyte and its internal standard. For example, a typical MRM transition for nefopam (m/z 254 → 181) would be monitored alongside a transition for Nefopam-d3 (m/z 257 → 181), ensuring complete chromatographic co-elution while maintaining mass spectrometric resolution. This level of discrimination is unattainable with unlabeled nefopam or non-analogous internal standards that either co-elute without mass distinction or fail to co-elute altogether [2].

Mass Spectrometry Isotope Dilution Internal Standard

Matrix Effect Mitigation

Stable isotope-labeled internal standards (SIL-IS) like Nefopam-d3 are widely demonstrated to compensate for matrix effects in LC-MS/MS, a critical source of inaccuracy in bioanalysis . While direct comparative data for Nefopam-d3 in a specific matrix is not available in public literature, the class-level advantage of SIL-IS over non-analogous standards is well-established. For instance, the use of a structural analog as an internal standard for nefopam (e.g., imipramine) can result in differential ionization suppression or enhancement due to different retention times or chemical properties, leading to variability in recovery and accuracy [1]. In contrast, a co-eluting SIL-IS experiences the same matrix environment as the analyte, thereby normalizing for these effects and improving inter-assay precision and accuracy. This principle is a fundamental reason why regulatory guidelines (e.g., FDA Bioanalytical Method Validation) strongly recommend the use of SIL-IS for robust method development [2].

Bioanalysis Matrix Effect LC-MS/MS

Regulatory Traceability and Compliance

Nefopam-d3 is manufactured and characterized as a reference standard compliant with regulatory guidelines for analytical method development and validation . This ensures its suitability for use in Good Laboratory Practice (GLP) and regulated bioanalytical studies, such as those required for Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF) . In contrast, using a non-certified or in-house synthesized internal standard would require extensive additional characterization and validation, increasing the time and cost of method development and regulatory submission. The availability of a fully characterized, high-purity Nefopam-d3 standard from reputable suppliers provides a clear procurement advantage by offering immediate traceability and compliance, thereby de-risking the analytical workflow [1].

Regulatory Compliance Method Validation Reference Standard

Nefopam-d3 Key Applications


Pharmacokinetic Method Validation

Nefopam-d3 is the definitive internal standard for developing and validating LC-MS/MS methods to quantify nefopam and its metabolites in plasma, urine, and other biological matrices during clinical and preclinical pharmacokinetic studies. Its use ensures the assay meets regulatory requirements for accuracy and precision by effectively compensating for matrix effects .

TDM and Clinical Toxicology

For clinical laboratories performing TDM of nefopam or investigating potential overdose cases, Nefopam-d3 provides the analytical specificity required to distinguish the drug from endogenous matrix components and other co-administered medications. The robust quantification enabled by the deuterated internal standard is essential for making informed clinical decisions based on accurate drug concentrations .

Pharmaceutical Quality Control

Pharmaceutical companies utilize Nefopam-d3 as a reference standard for quality control (QC) testing of nefopam drug substance and finished dosage forms. Its traceability and compliance with pharmacopeial standards make it an ideal tool for ensuring batch-to-batch consistency and meeting regulatory specifications for product release and stability studies .

Forensic and Doping Control

In forensic toxicology and anti-doping laboratories, where unambiguous identification and precise quantification are paramount, Nefopam-d3 serves as a critical internal standard. Its use in confirmatory LC-MS/MS methods provides the high level of analytical rigor required for legal defensibility and compliance with World Anti-Doping Agency (WADA) guidelines [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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